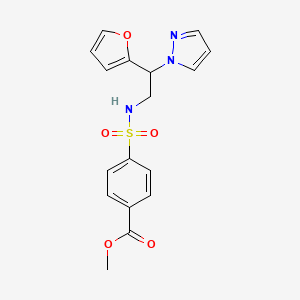
methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the furan and pyrazole derivatives, followed by their coupling with a benzoate ester.
-
Step 1: Synthesis of Furan Derivative
- React furan with an appropriate halogenating agent to introduce a halogen substituent.
- Conditions: Use of a solvent like dichloromethane, temperature control, and a catalyst such as iron(III) chloride.
-
Step 2: Synthesis of Pyrazole Derivative
- Condense hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
- Conditions: Acidic or basic medium, reflux conditions.
-
Step 3: Coupling Reaction
- Couple the furan and pyrazole derivatives with a benzoate ester using a sulfamoylating agent.
- Conditions: Use of a base like triethylamine, solvent such as acetonitrile, and controlled temperature.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of nitro groups can yield amines.
- Substitution reactions can yield various substituted benzoates.
Scientific Research Applications
Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
- Methyl 4-(N-(2-(thiophen-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Methyl 4-(N-(2-(pyridin-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
Comparison:
Structural Differences: The presence of different heterocyclic rings (furan, thiophene, pyridine) can influence the compound’s reactivity and interaction with biological targets.
Unique Properties:
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-17(21)13-5-7-14(8-6-13)26(22,23)19-12-15(16-4-2-11-25-16)20-10-3-9-18-20/h2-11,15,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRXULFGMHERDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(benzyloxy)-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2698891.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2698896.png)
![1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2698898.png)
![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2698900.png)
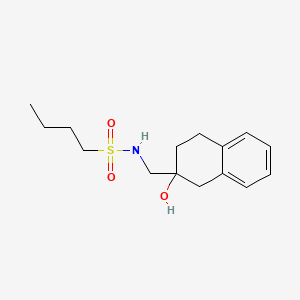

![1-(Chloromethyl)-3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2698905.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2698906.png)
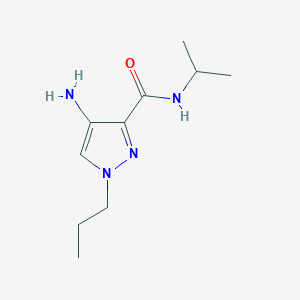
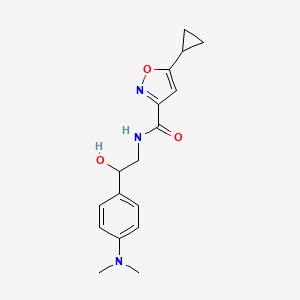
![3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2698910.png)
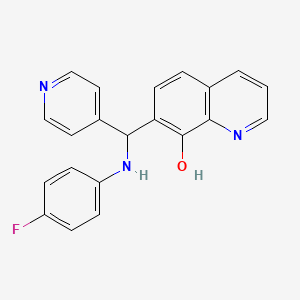
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea](/img/structure/B2698913.png)
![N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2698914.png)
